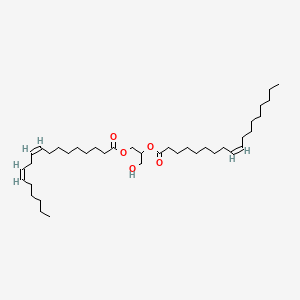
rac 1-Myristoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac1-Myristoyl-3-chloropropanediol (Rac1-MCP) is a small molecule inhibitor that has been used in a variety of scientific research applications. It is a member of the Rho-family of small GTPases and is known to be involved in a variety of cellular processes, such as cell migration, cytoskeletal organization, and cell survival. Rac1-MCP has been widely used in research to explore the role of Rac1 in these processes and to understand how its inhibition affects the cell.
Scientific Research Applications
Enzymatic Synthesis and Resolution
Research has explored the enzymatic resolution of related compounds, demonstrating applications in synthetic organic chemistry. For instance, the lipase-catalyzed transesterification of racemic albicanol, using vinyl myristate as an acyl donor, has been studied for the synthesis of optically pure compounds (Fujii, Ishii, Saito, & Akita, 2009). Similarly, the enzymatic resolution of rac-1-phenylethanol using ethyl myristate showcases the utility of fatty esters in producing enantiomerically enriched products, highlighting the potential relevance of myristoyl-containing esters in synthetic methodologies (Monteiro, Afonso, & Lourenço, 2010).
Food Safety and Analysis
The development of analytical methods for detecting 3-chloropropane-1,2-diol fatty acid esters, including myristoyl-related esters, in food samples is critical for ensuring food safety. A high-performance liquid chromatography (HPLC) method for measuring these esters in oil samples without derivatization treatment has been established, with successful quantification achieved using specific standards (Hongru, Jin, Wang, & Xu, 2014). Furthermore, the determination of 3-monochloropropanediol esters and glycidyl esters in fatty matrices by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) emphasizes the importance of advanced analytical techniques in identifying potential food contaminants (Hidalgo-Ruiz, Romero-González, Martínez Vidal, & Garrido Frenich, 2021).
Packaging Material Analysis
The study on the development and validation of an improved method for the determination of chloropropanols, including 3-MCPD, in paperboard food packaging by GC-MS, showcases another application related to food safety. This research highlights the necessity of precise analytical methods for detecting contaminants that may migrate from packaging into food (Mezouari, Liu, Pace, & Hartman, 2015).
Future Directions
properties
CAS RN |
30557-03-0 |
|---|---|
Product Name |
rac 1-Myristoyl-3-chloropropanediol |
Molecular Formula |
C₁₇H₃₃ClO₃ |
Molecular Weight |
320.9 |
synonyms |
Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester; _x000B_Myristic Acid 3-Chloro-2-hydroxypropyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



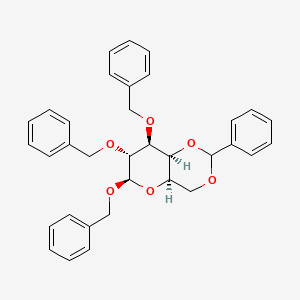
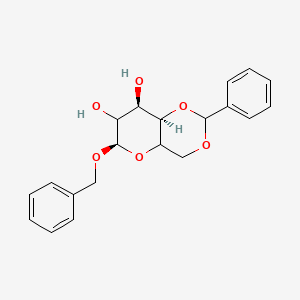
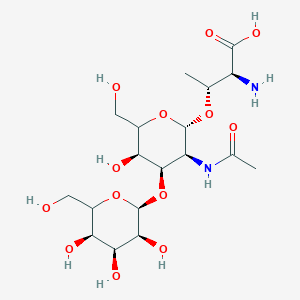
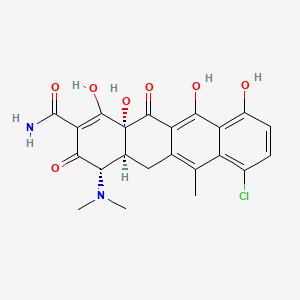
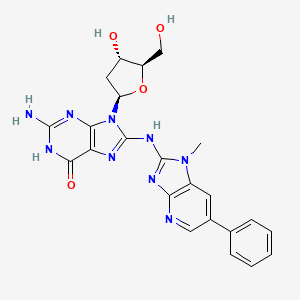
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
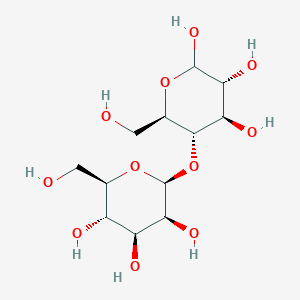
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
